An In-depth Technical Guide to (R)-2-Amino-4,4-dimethylpentanoic Acid: Properties and Characteristics
An In-depth Technical Guide to (R)-2-Amino-4,4-dimethylpentanoic Acid: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine or (R)-γ-methyl-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This structural feature imparts unique properties, making it a subject of interest in medicinal chemistry and drug design. Its incorporation into peptides can induce specific conformations and increase metabolic stability. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological characteristics of (R)-2-Amino-4,4-dimethylpentanoic acid, drawing upon available data for the compound and its closely related analogs.
Physicochemical Properties
(R)-2-Amino-4,4-dimethylpentanoic acid is a white solid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | N/A |
| Molecular Weight | 145.20 g/mol | N/A |
| Melting Point | 272-274 °C (decomposes) | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water | [2] |
Synthesis and Analysis
For analytical characterization, High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids. A typical HPLC analysis would involve pre-column derivatization to enable UV or fluorescence detection.
Experimental Workflow: Synthesis and Purification (Hypothetical)
The following diagram outlines a plausible workflow for the synthesis and purification of (R)-2-Amino-4,4-dimethylpentanoic acid, adapted from methodologies for similar chiral amino acids.
Biological Activity and Mechanism of Action
Direct and extensive biological data for (R)-2-Amino-4,4-dimethylpentanoic acid is limited. However, studies on its L-enantiomer, γ-methyl-L-leucine, and a fluorinated analog provide strong indications of its potential biological role.
Interaction with Amino Acid Transporters
Research on a fluorinated analog, (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, has shown that these compounds are substrates for the L-type amino acid transporter 1 (LAT1).[4][5] LAT1 is a crucial transporter for large neutral amino acids across the blood-brain barrier and is often overexpressed in cancer cells to meet their high metabolic demands. This suggests that (R)-2-Amino-4,4-dimethylpentanoic acid is likely also a substrate for LAT1, which could be exploited for targeted drug delivery to the brain or tumors.
Receptor Antagonism
Studies on γ-methyl-L-leucine have demonstrated that its incorporation into peptides can lead to potent and selective antagonism of endothelin (ETA and ETB) receptors.[2] Furthermore, it has been shown to modulate the binding affinity of peptides to the neuropeptide Y2 receptor (Y2R), which is involved in appetite regulation.[5] While these studies focus on the L-enantiomer, they highlight the potential for the unique steric bulk of the neopentylglycine scaffold to influence peptide-receptor interactions.
Experimental Protocol: In Vitro Cellular Uptake Assay
To investigate the interaction of (R)-2-Amino-4,4-dimethylpentanoic acid with amino acid transporters like LAT1, a competitive uptake assay can be performed. The following is a generalized protocol adapted from studies on similar amino acid analogs.
Objective: To determine if (R)-2-Amino-4,4-dimethylpentanoic acid inhibits the uptake of a known radiolabeled LAT1 substrate (e.g., [³H]-L-Leucine) in a LAT1-expressing cell line (e.g., a glioma cell line).
Materials:
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LAT1-expressing cancer cell line
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Cell culture medium and reagents
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(R)-2-Amino-4,4-dimethylpentanoic acid
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[³H]-L-Leucine (radiolabeled substrate)
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Scintillation counter and fluid
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Culture: Plate the LAT1-expressing cells in a multi-well plate and grow to confluence.
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Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of (R)-2-Amino-4,4-dimethylpentanoic acid for a specified time (e.g., 15 minutes) at 37°C.
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Uptake: Add a fixed concentration of [³H]-L-Leucine to each well and incubate for a short period (e.g., 5 minutes) at 37°C.
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Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.
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Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of [³H]-L-Leucine uptake against the concentration of (R)-2-Amino-4,4-dimethylpentanoic acid to determine the half-maximal inhibitory concentration (IC₅₀).
Potential Signaling Pathway Involvement
Given its likely transport by LAT1, (R)-2-Amino-4,4-dimethylpentanoic acid could influence cellular signaling pathways that are sensitive to amino acid availability, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
Conclusion
(R)-2-Amino-4,4-dimethylpentanoic acid is a synthetic amino acid with unique structural features that hold promise for applications in drug development. While direct and comprehensive biological data for the (R)-enantiomer is still emerging, research on its analogs suggests a likely role as a substrate for the LAT1 amino acid transporter, opening avenues for targeted delivery strategies. Further investigation into its synthesis, pharmacological activity, and specific interactions with biological targets is warranted to fully elucidate its potential in medicinal chemistry. The experimental frameworks provided in this guide offer a starting point for such research endeavors.
